

Rodorubicin: A Technical Guide to a Novel Anthracycline Antibiotic

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An In-depth Examination of the Discovery, Origin, and Preclinical Profile of a Promising Antitumor Agent

This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of **Rodorubicin**, a tetraglycosidic anthracycline antibiotic also known as Cytorhodin S. This document is intended for researchers, scientists, and drug development professionals interested in the field of oncology and antibiotic research.

Discovery and Origin

Rodorubicin, designated chemically as Cytorhodin S, was developed by Hoechst Japan.[1] While the specific year of its initial discovery is not readily available in public records, a key patent filed in the late 1980s provides significant details about its origin.[2]

Producing Organism: **Rodorubicin** is a natural product synthesized by the actinomycete Streptomyces sp. Y-11472.[2] This strain has been deposited under the number DSM-2658, securing its availability for further scientific investigation.[2] The isolation of **Rodorubicin** from a microbial source places it within the rich history of antibiotic discovery from soil-dwelling bacteria, a field that has yielded numerous clinically significant therapeutic agents.[3]

Physicochemical Properties and Structure

Rodorubicin is classified as a tetraglycosidic anthracycline. Its complex structure is characterized by a tetracyclic aglycone core linked to four sugar moieties. The molecular



formula of **Rodorubicin** is C₄₈H₆₄N₂O₁₇, and its CAS registry number is 96497-67-5.

Structural Elucidation: The structural determination of anthracyclines like **Rodorubicin** typically involves a combination of advanced spectroscopic techniques. While the specific experimental details for **Rodorubicin**'s structure elucidation are not fully detailed in the available literature, the general methodology for this class of compounds is well-established.

Experimental Protocol: General Structure Elucidation of Anthracyclines

A standard protocol for the structural elucidation of a novel anthracycline would involve the following steps:

- Isolation and Purification:
 - Fermentation of the producing organism (Streptomyces sp. Y-11472) in a suitable culture medium to promote the production of the antibiotic.
 - Extraction of the active compound from the fermentation broth using organic solvents.
 - Purification of the crude extract using various chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
- Spectroscopic Analysis:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule, including the structure of the aglycone and the identity and linkage of the sugar residues.
 - Infrared (IR) Spectroscopy: To identify the presence of key functional groups.



- Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the anthracycline.
- Stereochemical Analysis: Determination of the absolute stereochemistry of the molecule, often through X-ray crystallography of a suitable crystal or by using chiral derivatizing agents in conjunction with spectroscopic methods.

Biological Activity and Mechanism of Action

Rodorubicin has demonstrated significant preclinical antitumor activity. Its mechanism of action, like other anthracyclines, is believed to involve the disruption of DNA synthesis and function in cancer cells.

Preclinical Antitumor Activity

In vitro studies have shown the cytotoxic effects of **Rodorubicin** against various cancer cell lines. An immunoconjugate of Cytorhodin-S with a monoclonal antibody (CA208) demonstrated selective killing of CEA-producing colon carcinoma cells (COLO 205). The conjugate also showed activity against the L1210 murine leukemia cell line.

While specific IC₅₀ values for **Rodorubicin** against a wide range of cancer cell lines are not readily available in the public domain, the table below presents representative IC₅₀ values for the closely related and clinically established anthracycline, doxorubicin, to provide a comparative context for the expected potency of this class of compounds.



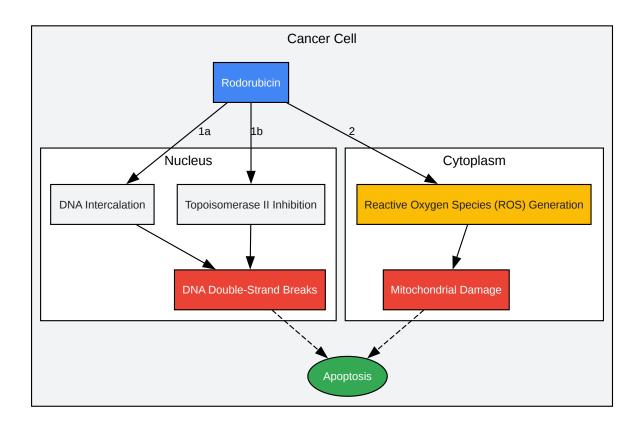
Cell Line	Cancer Type	Doxorubicin IC50 (μM)
MCF-7	Breast Cancer	0.05 - 0.5
HeLa	Cervical Cancer	0.01 - 0.1
A549	Lung Cancer	0.1 - 1.0
HT-29	Colon Cancer	0.05 - 0.5
K562	Leukemia	0.01 - 0.1

Note: These values are approximate and can vary depending on the experimental conditions.

Signaling Pathways

The primary mechanism of action of anthracyclines involves their interaction with DNA and key cellular enzymes. The following diagram illustrates the generally accepted signaling pathway for anthracycline-induced cytotoxicity, which is presumed to be the operational mechanism for **Rodorubicin**.





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Figure 1: Proposed mechanism of action for Rodorubicin.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a detailed methodology for assessing the cytotoxic activity of **Rodorubicin** against cancer cell lines:

- Cell Culture:
 - Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640)
 supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding:



- Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
- Plates are incubated for 24 hours to allow for cell attachment.

Drug Treatment:

- A stock solution of **Rodorubicin** is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in culture medium.
- The culture medium in the wells is replaced with medium containing different concentrations of **Rodorubicin**. Control wells receive medium with the vehicle (solvent) only.

Incubation:

The plates are incubated for a specified period (e.g., 48 or 72 hours).

MTT Assay:

- A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
- The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

• Data Analysis:

- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Clinical Studies



A Phase I clinical trial of **Rodorubicin** was conducted to evaluate its safety and tolerability in patients with advanced solid tumors. The study explored both single bolus and daily administration schedules. This early-phase trial provided initial insights into the pharmacokinetic profile and dose-limiting toxicities of the drug in a clinical setting, paving the way for further investigation.

Conclusion

Rodorubicin (Cytorhodin S) is a promising tetraglycosidic anthracycline antibiotic with demonstrated preclinical antitumor activity. Its origin from a Streptomyces species underscores the continued importance of microbial natural products in drug discovery. While further research is needed to fully elucidate its clinical potential, the initial in vitro and Phase I clinical data suggest that **Rodorubicin** warrants continued investigation as a potential therapeutic agent for the treatment of cancer. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field.

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